molecular formula C13H11NO5 B569648 Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- CAS No. 876903-48-9

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-

Cat. No.: B569648
CAS No.: 876903-48-9
M. Wt: 261.233
InChI Key: VUXRLABGWNUXQB-UHFFFAOYSA-N
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Description

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-: is a complex organic compound that features a benzoic acid core substituted with a formyl group, a hydroxymethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- typically involves multi-step organic reactions. One common approach is the condensation of a benzoic acid derivative with a pyrrole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction of a benzoic acid derivative with a formylated pyrrole can be catalyzed by acidic or basic conditions, depending on the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- is unique due to the presence of both a formyl group and a hydroxymethyl group on the pyrrole ring, which can influence its reactivity and biological activity. This combination of functional groups provides versatility in chemical synthesis and potential for diverse applications .

Properties

IUPAC Name

5-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-6-9-1-2-10(7-16)14(9)8-3-4-12(17)11(5-8)13(18)19/h1-6,16-17H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXRLABGWNUXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=CC=C2C=O)CO)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40826286
Record name 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40826286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876903-48-9
Record name 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40826286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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